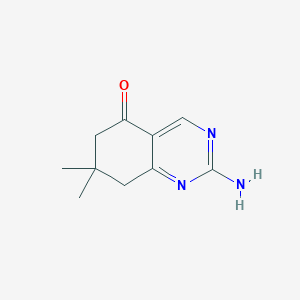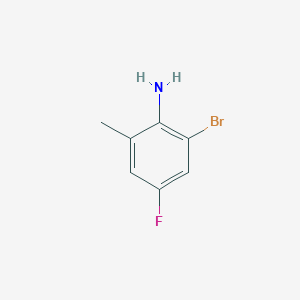
2-Bromo-4-fluoro-6-methylaniline
Overview
Description
2-Bromo-4-fluoro-6-methylaniline is a compound that can be inferred to have a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position on an aniline ring. While the specific compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and methyl substituents on an aromatic ring are frequently investigated due to their potential utility in various chemical syntheses and pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds often involves halogenation reactions, where bromine or chlorine is introduced into an aromatic compound. For instance, the synthesis of 2-bromo-6-isocyanopyridine was optimized for stability and synthetic efficiency, which could be relevant for the synthesis of 2-Bromo-4-fluoro-6-methylaniline . Similarly, the preparation of 6-bromo-4-methylquinolin-2(1H)-one involved bromination of an aniline derivative, which could be analogous to the bromination step in synthesizing the target compound . The practical synthesis of 2-fluoro-4-bromobiphenyl from 2-fluoro-4-bromoaniline also provides insight into the handling of bromo and fluoro substituents on an aromatic ring .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, showing intra- and intermolecular hydrogen bonds and halogen interactions . These findings could be extrapolated to predict the molecular interactions and stability of 2-Bromo-4-fluoro-6-methylaniline.
Chemical Reactions Analysis
The chemical reactivity of halogenated anilines is often explored in the context of further functionalization. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines involved a palladium-catalyzed amination of a bromo-fluoropyridine derivative . This suggests that 2-Bromo-4-fluoro-6-methylaniline could potentially undergo similar palladium-catalyzed coupling reactions to introduce various amine substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines are influenced by the presence of electron-withdrawing groups such as bromo and fluoro substituents. These groups can affect the compound's boiling point, melting point, solubility, and reactivity. For example, the Schiff base compound synthesized in one study showed a specific crystalline structure and molecular conformation stabilized by intramolecular hydrogen bonding . The properties of 2-Bromo-4-fluoro-6-methylaniline would likely be characterized by similar intramolecular interactions and influenced by the electron-withdrawing effects of the bromo and fluoro groups.
Scientific Research Applications
- 2-Bromo-4-fluoro-6-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It has a molecular weight of 204.04 .
- This compound is typically available in the form of a solid .
- It’s used as a building block in the synthesis of various chemical compounds .
-
Fluorinated Building Blocks
-
Synthesis of MDL Compounds
- Synthesis of Iminophosphoranes
- A compound similar to 2-Bromo-4-fluoro-6-methylaniline, known as 2-Bromo-4-methylaniline, has been used in the synthesis of iminophosphoranes . Iminophosphoranes are a class of compounds that have been studied for their potential applications in various fields, including organic synthesis and medicinal chemistry .
Safety And Hazards
Future Directions
2-Bromo-4-fluoro-6-methylaniline is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It is an important intermediate used in the synthesis of other organic compounds and can be used in the preparation of various drugs and dyes . As such, its future directions are likely to be influenced by the needs of these research areas.
properties
IUPAC Name |
2-bromo-4-fluoro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSBILIFIFEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378419 | |
| Record name | 2-Bromo-4-fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-methylaniline | |
CAS RN |
202865-77-8 | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoro-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


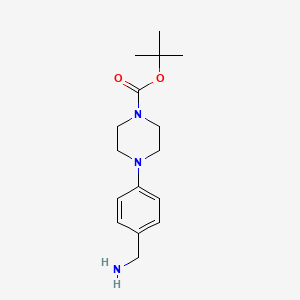
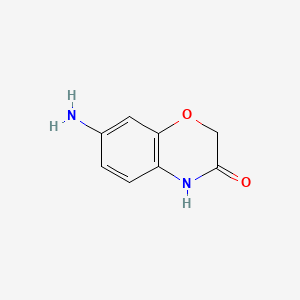
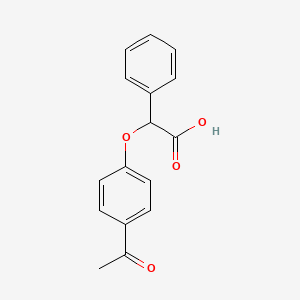
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

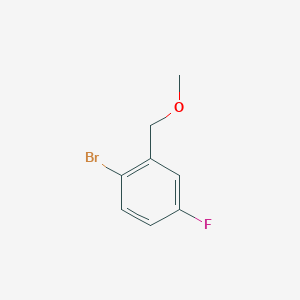
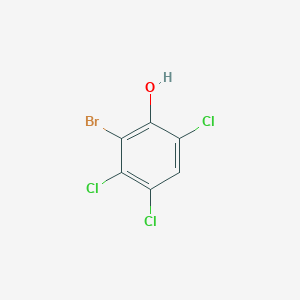
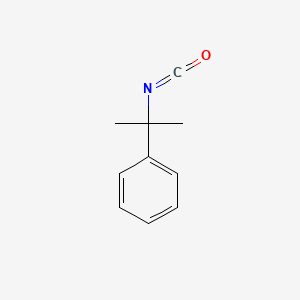
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)
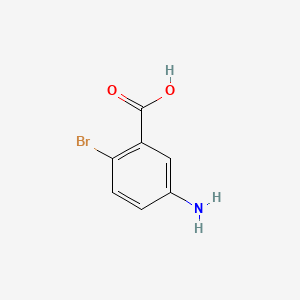
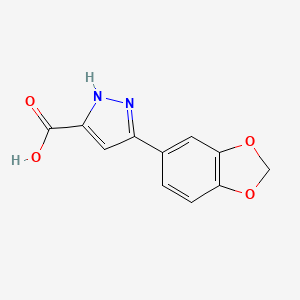
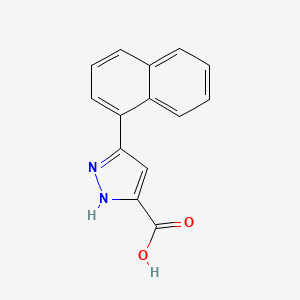
![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)
